3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one
Description
3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one is a heterocyclic compound that features a thiophene ring attached to an indolone structure
Properties
IUPAC Name |
3-(thiophen-3-ylmethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-6,8,11H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFTDVVQJMREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one typically involves the condensation of thiophene derivatives with indolone precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a thiophene derivative and an indolone precursor under mild conditions . Another approach is the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with an indolone derivative in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of large quantities of the compound. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, acylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated, alkylated, and acylated thiophene derivatives
Scientific Research Applications
3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the indolone moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share structural similarities with 3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one.
Indolone derivatives: Compounds like 1,3-dihydroindol-2-one and 3-methyl-1,3-dihydroindol-2-one are structurally related to the indolone moiety.
Uniqueness
This compound is unique due to the combination of the thiophene and indolone rings, which imparts distinct electronic and steric properties
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